molecular formula C12H16FNO2 B1468599 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1341751-62-9

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol

Cat. No. B1468599
CAS RN: 1341751-62-9
M. Wt: 225.26 g/mol
InChI Key: WVJQASFJEMALQQ-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol” is an organic compound with the molecular formula C12H16FNO2. It’s a chemical compound that falls under the category of pyrrolidines .

Scientific Research Applications

  • Synthesis of Pyrrolidines and Pyrrolines :

    • Pyrrolidines, including compounds similar to 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol, are synthesized via various methods, such as phosphine-catalyzed [4 + 2] annulations, yielding highly functionalized tetrahydropyridines. These reactions are characterized by high yields and complete regioselectivity, highlighting the efficiency and precision of this synthetic approach (Zhu, Lan, & Kwon, 2003).
    • Integrated transition metal-catalyzed reactions are employed to synthesize polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers. This method involves a one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols, showcasing the versatility and efficiency of this synthetic strategy (Clique, Vassiliou, Monteiro, & Balme, 2002).
  • Characterization and Molecular Properties :

    • Advanced techniques such as X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS are employed to characterize compounds and determine their structural and molecular properties. These techniques provide detailed insights into the compound's structure, vibrational spectra, and electronic properties, which are crucial for understanding their potential applications (Murthy et al., 2017).
    • Density Functional Theory (DFT) and quantum chemical investigations reveal the electronic properties, molecular densities, and thermodynamics parameters of substituted pyrrolidinones. Such studies are pivotal for exploring the potential applications of these compounds in various fields, including material science and catalysis (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
  • Catalysis and Organic Reactions :

    • The compound and its derivatives are used in catalysis, enhancing the efficiency of organic reactions. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine are synthesized. These complexes exhibit promising applications as catalysts for organic reactions, demonstrating the compound's role in facilitating and optimizing chemical processes (Singh, Singh, & Singh, 2009).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-10-1-3-12(4-2-10)16-8-7-14-6-5-11(15)9-14/h1-4,11,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQASFJEMALQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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